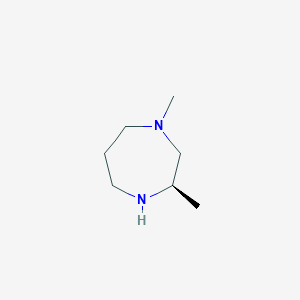

(R)-1,3-Dimethyl-1,4-diazepane

Description

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(3R)-1,3-dimethyl-1,4-diazepane |

InChI |

InChI=1S/C7H16N2/c1-7-6-9(2)5-3-4-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

CPZHVHQMQBDZMW-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCCN1)C |

Canonical SMILES |

CC1CN(CCCN1)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (R)-1,3-Dimethyl-1,4-diazepane

General Synthetic Approaches

The synthesis of 1,4-diazepane derivatives, including the dimethyl-substituted variants, typically involves ring-closure strategies starting from diamine precursors and appropriate alkylating or carbonyl-containing reagents. The key synthetic routes can be broadly categorized as:

- Cyclization of diamine intermediates with carbonyl compounds (aldehydes or ketones)

- Reductive amination processes involving amine and aldehyde precursors

- Catalytic ring closure facilitated by acid catalysts or heteropolyacid catalysts

Specific Synthetic Routes

Cyclization via Ketimine Intermediates and Aldehydes

Kaoua et al. (2010) reported an efficient synthesis of 1,4-diazepine derivatives using ketimine intermediates that react with aldehydes in the presence of Keggin-type heteropolyacids as catalysts under refluxing conditions. This method yields high product yields with short reaction times and is applicable to both electron-donating and electron-withdrawing substituted derivatives. The catalytic efficiency of heteropolyacids was superior compared to conventional acid catalysts such as trifluoroacetic acid.

Reaction Scheme Summary:

| Step | Reactants | Catalyst | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Ketimine intermediate + aldehyde | Keggin-type heteropolyacid | Reflux in ethanol | Formation of 1,4-diazepine ring |

| 2 | Isolation and purification | - | - | High yield, short reaction time |

This method is adaptable for preparing chiral diazepane derivatives by using chiral starting materials or chiral catalysts.

One-Pot Reductive Amination of 1,4-Diazepane Derivatives

A recent study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane derivatives demonstrated a one-pot method involving initial carbonyl-amine condensation followed by reductive amination using sodium borohydride. This approach allows the selective formation of mono-, di-, or tri-substituted diazepane derivatives depending on reaction conditions. Computational studies supported the mechanism, and synthetic optimization allowed increased yields of fully substituted products.

- One-pot synthesis combining condensation and reductive amination

- Control over degree of substitution (mono-, di-, tri-substituted)

- Applicable for functionalized diazepane derivatives

Alkylation and Ring Closure via Halomethyl Precursors

Bullock (1977) described the synthesis of 1,3-diazepine derivatives through nucleophilic substitution reactions involving halomethyl precursors, followed by acid-catalyzed ring closure. Although this study focused on 1,3-diazepines, similar principles apply to 1,4-diazepane synthesis where nucleophilic attack by amine nitrogens on appropriate electrophilic centers facilitates ring formation.

Catalytic and Reaction Condition Optimization

- Heteropolyacid Catalysis: Use of Keggin-type heteropolyacids enhances reaction rates and yields in diazepane ring formation compared to traditional acid catalysts.

- Solvent Effects: Alcohol-water mixtures and reflux conditions influence the reaction pathway and product distribution in ring closure reactions.

- Reductive Amination Control: Sodium borohydride reductive amination allows selective substitution on diazepane nitrogen atoms, with reaction parameters controlling mono- or multi-substitution.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Ketimine + Aldehyde Cyclization | Ketimine intermediate, aldehyde | Keggin-type heteropolyacids, reflux in ethanol | High (up to 90%) | High yield, short reaction time, broad substrate scope | Requires preparation of ketimine intermediates |

| One-Pot Reductive Amination | 1,4-Diazepane, aldehydes, NaBH4 | Sodium borohydride, one-pot | Moderate to high | One-pot process, selective substitution control | Possible mixture of substitution products |

| Halomethyl Alkylation + Ring Closure | Halomethyl precursors, amines | Acid catalysis, solvent dependent | Moderate | Straightforward ring closure | May require harsh conditions and purification |

Research Findings and Notes

- The use of heteropolyacid catalysts represents a significant advancement in the synthesis of 1,4-diazepane derivatives, enabling efficient and environmentally friendlier processes.

- Reductive amination strategies provide versatile access to functionalized diazepane derivatives, which is valuable for medicinal chemistry applications.

- Optimization of reaction conditions, including solvent choice and catalyst loading, is critical for maximizing yield and selectivity.

- The stereochemistry of (R)-1,3-dimethyl substitution can be controlled by starting from chiral precursors or employing chiral catalysts, although explicit methods for enantioselective synthesis of (R)-1,3-dimethyl-1,4-diazepane require further exploration in literature.

Chemical Reactions Analysis

Types of Reactions: ®-1,3-Dimethyl-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction of N-oxides back to the parent compound using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where one of the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: N-oxides of ®-1,3-Dimethyl-1,4-diazepane.

Reduction: Regeneration of ®-1,3-Dimethyl-1,4-diazepane from its N-oxides.

Substitution: Various substituted diazepanes depending on the nucleophile used.

Scientific Research Applications

®-1,3-Dimethyl-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals.

Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ®-1,3-Dimethyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

Receptor Binding: Interaction with neurotransmitter receptors, potentially affecting signal transduction.

Enzyme Inhibition: Inhibition of specific enzymes, leading to altered metabolic pathways.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

(a) 1,4-Ditosyl-1,4-diazepane

- Structure : The diazepane ring is substituted with tosyl (p-toluenesulfonyl) groups at positions 1 and 3. The crystal structure reveals weak C–H···O hydrogen bonds forming chains parallel to the a-axis. Bond lengths (e.g., C–C = 1.52 Å) align with related compounds .

(b) (R)-1-Benzyl-5-methyl-1,4-diazepane

- Structure : A benzyl group at position 1 and a methyl group at position 4. The (R)-configuration is critical for bioactivity, as it modulates calcium channel inhibition .

- Key Differences : Bulky benzyl substituents increase lipophilicity, enhancing blood-brain barrier penetration for neurological applications.

(c) (R)-1-(4-Fluoro-benzyl)-3-methyl-[1,4]diazepane

- Structure: Features a 4-fluoro-benzyl group at position 1 and a methyl group at position 3.

- Key Differences: Fluorine substitution may improve metabolic stability compared to non-fluorinated analogs.

Physicochemical Properties

- Solubility : Methyl groups in (R)-1,3-Dimethyl-1,4-diazepane may enhance water solubility compared to benzyl- or tosyl-substituted derivatives.

- Crystal Packing : Tosyl-substituted analogs exhibit hydrogen-bonded chains , while smaller substituents (e.g., methyl) likely reduce intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1,3-Dimethyl-1,4-diazepane, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves alkylation of 1,4-diazepane precursors with methylating agents under controlled conditions. For enantiomeric purity, chiral resolution techniques such as diastereomeric salt formation or asymmetric catalysis (e.g., chiral ligands in transition metal complexes) are critical. Evidence from analogous compounds highlights the use of N,N′-di(p-toluenesulfonyl)-ethane-1,2-diamine and 1,3-dibromopropane in a stepwise alkylation process, followed by hydrolysis and recrystallization in acetonitrile/DMF (5:1 v/v) to obtain high-purity single crystals . Post-synthesis verification via polarimetry or chiral HPLC is essential to confirm enantiopurity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing (R)-1,3-Dimethyl-1,4-diazepane?

- Methodological Answer : X-ray crystallography is definitive for resolving stereochemistry and molecular conformation. For example, single-crystal X-ray studies at 173 K revealed disorder in the diazepane ring (C8/C9 atoms) with occupancy ratios refined to 0.466/0.534, supported by R-factor values of 0.036 (R) and 0.083 (wR) . Complementary techniques include:

- NMR : 1H/13C NMR to identify methyl group environments and coupling constants.

- IR Spectroscopy : Detection of C–H···O hydrogen bonds (e.g., 2800–3000 cm⁻¹ for methyl groups).

- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.